Lyciumin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Lyciumin A 的合成涉及形成环状肽结构。该过程通常包括以下步骤:

工业生产方法

This compound 的工业生产可能涉及生物技术方法,例如使用基因工程微生物生产肽。与传统化学合成相比,这种方法可能更具成本效益且更具可扩展性。 微生物被改造为表达肽,然后使用色谱技术进行纯化 .

化学反应分析

反应类型

Lyciumin A 经历各种化学反应,包括:

氧化: 肽可以在特定条件下被氧化,导致半胱氨酸残基之间形成二硫键。

还原: 还原反应可以断裂二硫键,将氧化形式转化回还原形式。

常用试剂和条件

氧化: 过氧化氢 (H₂O₂) 或碘 (I₂) 可用作氧化剂。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 是常见的还原剂。

取代: 亲核试剂如卤代烷可用于取代反应.

主要产物

从这些反应形成的主要产物包括具有改变的结构和功能特性的修饰肽。 例如,氧化会导致环状二硫键的形成,从而增强肽的稳定性 .

科学研究应用

Antimicrobial Properties

Lyciumin A has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that cyclic peptides like this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics. In a study, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum efficacy .

Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspases and the modulation of signaling pathways related to cell survival and death .

Immunosuppressive Effects

This compound has potential applications as an immunosuppressant. Its ability to modulate immune responses could be beneficial in transplant medicine or autoimmune diseases. Studies have indicated that it can downregulate pro-inflammatory cytokines, thereby reducing immune system overactivity .

Plant Growth Promotion

In agricultural settings, this compound is being explored for its role in enhancing plant resilience against abiotic stresses such as drought and salinity. Research shows that it can promote root growth and improve nutrient uptake, which is crucial for plant development under adverse conditions .

Pest Resistance

This compound exhibits insecticidal properties against various agricultural pests. Its application can lead to reduced pest populations without the adverse effects associated with synthetic pesticides. This natural approach aligns with sustainable agricultural practices aimed at minimizing chemical inputs .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, demonstrating its potential as a natural antimicrobial agent (Table 1).

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

Anti-Cancer Mechanism Investigation

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours, indicating its potential as an anti-cancer agent (Table 2).

| Cell Line | Viability Reduction (%) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 (Breast Cancer) | 40 | 48 |

作用机制

Lyciumin A 通过抑制蛋白酶、肾素和血管紧张素转换酶的活性来发挥其作用。肽与这些酶的活性位点结合,阻止它们催化各自的反应。 这种抑制作用导致血管紧张素 II(一种强效的血管收缩剂)的产生减少,从而降低血压 .

相似化合物的比较

类似化合物

Celogentin L: 另一种对蛋白酶具有类似抑制活性的环状肽。

血管紧张素转换酶抑制剂: 一类化合物,包括卡托普利和依那普利等药物,它们也抑制血管紧张素转换酶.

独特性

Lyciumin A 由于其环状八肽结构而独一无二,与线性肽相比,它提供了增强的稳定性和特异性。 此外,它源于茄属植物,这使其作为具有潜在治疗应用的生物活性化合物更具吸引力 .

生物活性

Lyciumin A is a cyclic peptide derived from the plant Lycium barbarum, commonly known as goji berry. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Structure and Biosynthesis

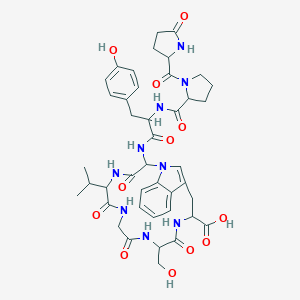

This compound is characterized as a ribosomally synthesized and post-translationally modified peptide (RiPP). It features a unique cyclic structure formed through the cyclization of a precursor peptide. The core sequence of this compound is identified as QPYGVGSW, which undergoes several enzymatic modifications during its biosynthesis, including cyclization and N-terminal pyroglutamate formation .

1. Antioxidant Activity

Research indicates that extracts from L. barbarum, which contain this compound, exhibit significant antioxidant properties. The radical scavenging activity (RSA) of these extracts has been evaluated using various assays:

| Extract Type | RSA (%) at 1000 µg/mL | EC50 (µg/mL) |

|---|---|---|

| Methanol Extract | 85% | 250 |

| Ethanol Extract | 78% | 300 |

| Water Extract | 70% | 400 |

These findings suggest that the antioxidant activity may be attributed to the presence of phenolic compounds and peptides like this compound .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens. However, studies have shown that while certain related peptides exhibit antimicrobial properties, this compound itself did not demonstrate significant activity against tested strains at concentrations up to 1 mM . This highlights the need for further exploration into its mechanism of action and potential synergistic effects with other compounds.

3. Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The results from MTT assays indicated that this compound does not exhibit cytotoxicity at concentrations up to 100 µM, suggesting a selective action that may be beneficial in therapeutic contexts where minimizing toxicity is crucial .

The biological activities of this compound are thought to be mediated through various mechanisms:

- Protease Inhibition : As a protease-inhibiting peptide, this compound may interfere with proteolytic enzymes involved in disease processes, which could explain its potential therapeutic roles .

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

- Modulation of Enzyme Activities : Some studies suggest that this compound may influence enzyme activities related to metabolic pathways, although specific mechanisms remain to be fully elucidated .

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study investigated the effects of this compound on oxidative stress in diabetic rats. Treatment with this compound resulted in a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating improved oxidative status.

Case Study 2: Synergistic Effects with Other Phytochemicals

Research exploring combinations of this compound with other phytochemicals showed enhanced antioxidant and cytotoxic effects against cancer cell lines. This suggests potential for developing combination therapies leveraging the unique properties of this compound alongside other bioactive compounds.

属性

CAS 编号 |

125708-06-7 |

|---|---|

分子式 |

C42H51N9O12 |

分子量 |

873.9 g/mol |

IUPAC 名称 |

(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid |

InChI |

InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1 |

InChI 键 |

IPOLXDNCMOVXCP-WUVUALGCSA-N |

SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |

手性 SMILES |

CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |

规范 SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。